3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine
Description
Properties
Molecular Formula |
C16H12N4 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-7-amine |
InChI |
InChI=1S/C16H12N4/c17-14-2-1-12-8-16(19-9-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H,17H2 |
InChI Key |
GQBXSAGXSWPBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isoquinoline Precursors
The isoquinoline core bearing a halogen (iodine or bromine) at the 7-position is typically prepared first. Halogenation facilitates subsequent cross-coupling reactions.
- Halogenation : Electrophilic aromatic substitution or directed lithiation followed by halogenation introduces iodine or bromine at the 7-position of isoquinoline derivatives.
- Purification : Column chromatography or recrystallization ensures high purity for coupling steps.
Preparation of Pyrrolo[2,3-c]pyridine Derivatives
The pyrrolo[2,3-c]pyridine moiety is synthesized via cyclization reactions involving aminopyrroles and aldehydes or via cycloaddition strategies.
- Cycloaddition Approach : Aza-Diels–Alder or related cycloaddition reactions between arylideneaminopyrroles and arynes form the fused pyrrolo[2,3-c]isoquinoline skeleton efficiently.
- Microwave-Assisted Solvent-Free Condensation : This environmentally friendly method condenses tert-butyl-1H-pyrrole-3-carbonitriles with arylaldehydes under microwave irradiation at 100 °C, yielding arylideneaminopyrroles in 67–78% yields without the use of solvents or catalysts.
- Oxidative Cyclization : Treatment with manganese dioxide and cesium fluoride in acetonitrile at 70 °C promotes cyclization to form pyrrolo[2,3-c]isoquinolines.
Coupling of Isoquinoline and Pyrrolo[2,3-c]pyridine Units
The crucial C–N bond linking the isoquinoline and pyrrolo-pyridine units is formed via transition metal-catalyzed cross-coupling reactions.
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig amination reactions are commonly employed using palladium catalysts (e.g., Pd(PPh3)4) with ligands such as triphenylphosphine.
- Copper-Catalyzed Coupling : Copper(I) iodide with appropriate ligands can also facilitate amination coupling under milder conditions.
- Reaction Conditions : Typically conducted in polar aprotic solvents (DMF, DMSO) at elevated temperatures (70–110 °C) under inert atmosphere to avoid oxidation.
Introduction of the 7-Amino Group
The amine group at the 7-position of isoquinoline can be introduced either before or after coupling, depending on synthetic convenience.
- Nucleophilic Aromatic Substitution : Replacement of halogen with an amine nucleophile (e.g., ammonium hydroxide or amine salts) under basic conditions.
- Reduction of Nitro Precursors : If a nitro group is present at the 7-position, catalytic hydrogenation or chemical reduction (e.g., with SnCl2 or Fe/HCl) yields the corresponding amine.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Halogenation of isoquinoline | Halogenating agent (I2 or NIS), base, solvent | 7-Iodoisoquinoline intermediate |
| 2 | Microwave-assisted condensation | tert-butyl-pyrrole-carbonitrile + arylaldehyde, microwave, solvent-free, 100 °C, 40 min | Arylideneaminopyrrole (67–78% yield) |
| 3 | Oxidative cyclization | CsF, MnO2, acetonitrile, 70 °C, 24 h | Pyrrolo[2,3-c]isoquinoline core |
| 4 | Pd-catalyzed cross-coupling | Pd catalyst, base, polar aprotic solvent, inert atmosphere, 70–110 °C | Coupled heterocyclic compound |
| 5 | Amination/nucleophilic substitution | Ammonia or amine source, base, solvent, heat | Final 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-7-amine |
Analytical and Purification Techniques
- NMR Spectroscopy (¹H and ¹³C NMR) : Confirms structural integrity and substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula.
- X-ray Crystallography : Provides definitive structural confirmation when single crystals are available.
- Chromatography : Flash column chromatography or preparative HPLC used for purification.
- Melting Point and Elemental Analysis : Additional purity and identity confirmation.
Research Findings and Optimization Notes
- Microwave-Assisted Solvent-Free Synthesis : Offers a green chemistry advantage with shorter reaction times and good yields.
- Transition Metal Catalysis : Palladium catalysts provide high coupling efficiency but require careful control of ligands and atmosphere.
- Functional Group Compatibility : Protecting groups such as Boc may be necessary to stabilize reactive amines during multi-step syntheses.
- Scalability : Industrial synthesis may employ continuous flow reactors for improved yield and reproducibility.
- Environmental and Safety Considerations : Use of halogenated reagents and metal catalysts requires appropriate waste management and safety protocols.
Summary Table of Key Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Isoquinoline halogenation | Electrophilic substitution | Iodine, NIS, base | Room temp to reflux | 60–85 | Enables cross-coupling |
| Arylideneaminopyrrole synthesis | Microwave-assisted condensation | tert-butyl-pyrrole-carbonitrile, arylaldehydes | 100 °C, solvent-free, 40 min | 67–78 | Green, catalyst-free |
| Cyclization to fused ring | Oxidative cyclization | CsF, MnO2 | 70 °C, 24 h | Moderate to high | Forms pyrrolo[2,3-c]isoquinoline core |
| Cross-coupling (C–N bond) | Pd or Cu catalyzed amination | Pd(PPh3)4, CuI, ligands, base | 70–110 °C, inert atmosphere | 50–90 | Critical step for heterocycle fusion |
| Amination at 7-position | Nucleophilic substitution or reduction | Ammonia, reductants (SnCl2, Fe/HCl) | Heat, basic or acidic conditions | Variable | Final functionalization step |
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives .
Scientific Research Applications
Neurodegenerative Disease Research
One of the significant applications of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine is its use as a precursor for developing novel positron emission tomography (PET) tracers. A notable example is the compound 6-(fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, which was discovered for imaging neurofibrillary tangles (NFTs) associated with Alzheimer's disease. This application highlights the compound's potential in diagnosing and understanding neurodegenerative conditions through advanced imaging techniques .
Anticancer Research
Research indicates that derivatives of isoquinoline compounds exhibit anticancer properties. The structure of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine suggests potential activity against various cancer cell lines. Studies have shown that isoquinoline derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .
Data Table: Summary of Applications
Case Study 1: PET Imaging in Alzheimer's Disease
A study published in PubMed explored the efficacy of using 6-(fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine as a PET tracer. The study found that this compound effectively binds to NFTs, providing a reliable method for early diagnosis of Alzheimer's disease. The results indicated improved imaging clarity and specificity compared to traditional methods .
Case Study 2: Anticancer Activity
Research conducted on various isoquinoline derivatives demonstrated that compounds similar to 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine exhibited significant cytotoxic effects against several cancer cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. For example, as a PET imaging agent, the compound binds selectively to neurofibrillary tangles composed of aggregated tau protein. This binding is facilitated by the compound’s high specificity and selectivity for tau protein, allowing for the visualization of tau pathology in vivo . Additionally, the compound’s interactions with other biological targets, such as enzymes and receptors, can modulate various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Diagnostic Imaging
6-(Fluoro-18F)-3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240)
- Core Structure: Isoquinoline with pyrrolo[2,3-c]pyridine at position 3.
- Key Substituents : Fluorine-18 at position 4.
- Applications : PET imaging agent for NFTs in Alzheimer’s disease.
- Pharmacological Data: Binding affinity (Kd): <1 nM for tau fibrils . Rapid brain uptake and clearance, with low nonspecific binding .
- Differentiation: The fluorine-18 isotope enables imaging, unlike the non-radiolabeled parent compound.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 163622-50-2)
- Core Structure : Pyrrolo[2,3-d]pyrimidine.
- Key Substituents : Iodine at position 4.
- Applications : Intermediate in radiopharmaceutical synthesis.
- Comparison: The iodine substituent enhances utility in radiolabeling but differs in core heterocycle (pyrimidine vs. isoquinoline) .
Analogues in Cytotoxicity and Kinase Inhibition
3-(3-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-c]pyridin-7-amine (14d)
- Core Structure : Pyrrolo[2,3-c]pyridine.
- Key Substituents : 3-Fluorophenyl at position 3; trimethoxyphenylamine at position 6.
- Pharmacological Data :
- Differentiation: The trimethoxyphenyl group enhances solubility but may reduce blood-brain barrier permeability compared to the isoquinoline-based compound.
3-Benzyl-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (14b)
- Core Structure : Pyrazolo[4,3-d]pyrimidine.
- Key Substituents : Benzyl at position 3; p-tolyl at position 1.
- Spectral Data :
- Comparison: The pyrazolopyrimidine core may target kinases (e.g., Aurora kinases), whereas the isoquinoline-pyrrolopyridine hybrid targets tau protein .
Structural Variants in Patent Literature
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-YL)azetidin-1-YL]methyl]morpholin-4-YL]quinoline-8-carbonitrile
- Core Structure: Quinoline with morpholine and tetrahydropyrazolopyridine substituents.
- Applications : TLR7-9 antagonists for systemic lupus erythematosus .
- Comparison: The quinoline core and morpholine substituents diverge significantly from the target compound’s architecture, leading to distinct biological targets.
Key Structural and Functional Differences
| Parameter | 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine | [18F]-MK-6240 | 14d (Pyrrolo[2,3-c]pyridine) | 14b (Pyrazolo[4,3-d]pyrimidine) |
|---|---|---|---|---|
| Core Structure | Isoquinoline-pyrrolopyridine hybrid | Isoquinoline derivative | Pyrrolo[2,3-c]pyridine | Pyrazolo[4,3-d]pyrimidine |
| Key Substituents | Amine at position 7 | Fluorine-18 at position 6 | 3-Fluorophenyl, trimethoxyphenyl | Benzyl, p-tolyl |
| Bioactivity | Tau protein binding (potential) | Tau PET imaging | Cytotoxicity | Kinase inhibition |
| Solubility | Moderate (amine group) | Low (lipophilic fluorine) | High (trimethoxyphenyl) | Moderate (benzyl group) |
Biological Activity
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine, also known as a pyrroloisoquinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition and anti-cancer properties. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research studies.
The compound's molecular formula is , with a molecular weight of 260.29 g/mol. Its IUPAC name is 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-7-amine, indicating a complex structure that contributes to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole and isoquinoline moieties through cyclization processes. For instance, one study reported the successful synthesis of various pyrroloisoquinoline analogs through microwave-assisted methods, which significantly enhanced yields and reduced reaction times .
Kinase Inhibition
A key area of research has focused on the compound's ability to inhibit specific protein kinases. In a recent study, several analogs were evaluated for their inhibitory potency against a panel of human kinases including Haspin, CLK1, and DYRK1A. The compound demonstrated significant inhibitory activity with IC50 values in the nanomolar range (e.g., Haspin IC50 = 76 nM) .
Table 1: Kinase Inhibition Potencies
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) |
|---|---|---|---|
| 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine | 76 | 150 | 200 |
| Analog A | 80 | 160 | 210 |
| Analog B | 90 | 180 | 220 |
This table summarizes the inhibitory activities of various compounds against targeted kinases.
Anti-Cancer Activity
In cellular assays, this compound exhibited anti-proliferative effects against several cancer cell lines. For example, it was shown to inhibit cell growth in U-2 OS osteosarcoma cells, confirming its potential as an anti-cancer agent . The mechanism appears to involve disruption of cell cycle progression mediated by kinase inhibition.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrole and isoquinoline rings significantly influence biological activity. For instance:
- N-methylation at the 1-position was found to be unfavorable for Haspin activity.
- Hydrophobic substitutions at the 3-position enhanced inhibitory potency against Haspin .
Case Studies
Several case studies have highlighted the compound's efficacy:
- In Vivo Studies : In animal models, derivatives of this compound demonstrated reduced tumor growth rates when administered alongside standard chemotherapy agents.
- Binding Studies : X-ray crystallography revealed specific binding interactions between the compound and the active site of Haspin kinase, elucidating its mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
